5-Tert-butyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Its structure features:
- Position 5: A bulky tert-butyl group, which enhances steric hindrance and may improve metabolic stability.
- Position 2: A methyl group, contributing to hydrophobic interactions.
- Position 3: A phenyl ring, critical for hydrophobic binding in kinase ATP pockets .
- Position 7: A 4-phenylpiperazinyl moiety, which influences solubility, CNS penetration, and receptor selectivity .
Properties
Molecular Formula |
C27H31N5 |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C27H31N5/c1-20-25(21-11-7-5-8-12-21)26-28-23(27(2,3)4)19-24(32(26)29-20)31-17-15-30(16-18-31)22-13-9-6-10-14-22/h5-14,19H,15-18H2,1-4H3 |
InChI Key |
DJUQKWWGLQWWNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.
Attachment of the phenyl and methyl groups: These groups can be introduced through various substitution reactions.
Incorporation of the phenylpiperazinyl group: This step typically involves the reaction of the pyrazolo[1,5-a]pyrimidine core with phenylpiperazine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Tert-butyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
- Position 7: The 4-phenylpiperazinyl group in the target compound may enhance receptor binding compared to morpholine () or pyridin-3-ylmethyl (), as piperazine derivatives are known to improve CNS activity .
- Position 3 : The phenyl group in the target compound aligns with SAR studies indicating that hydrophobic groups at this position enhance ATP-pocket binding in kinases . Ethyl or fluorophenyl substituents () may alter selectivity for other targets like COX-2.
- Position 5 : The tert-butyl group contrasts with electron-withdrawing groups (e.g., trifluoromethyl in ), which are more common in antibacterial agents. This suggests the target compound may prioritize kinase inhibition over antimicrobial activity .
Biological Activity
5-Tert-butyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities and therapeutic potential. This article explores its biological activity, including antimicrobial, anticancer, and neurological effects, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 5-Tert-butyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is C27H31N5, with a molecular weight of approximately 425.6 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core with various functional groups that contribute to its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing moderate to potent inhibitory effects.
| Pathogen | MIC (μM) | Activity |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 | Potent inhibition |
| Escherichia coli | 0.21 | Potent inhibition |
| Candida albicans | 0.50 | Moderate inhibition |
These results suggest that the compound could be developed as a potential antimicrobial agent.
Anticancer Activity
The anticancer potential of 5-Tert-butyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has been evaluated using various cancer cell lines. The compound demonstrated cytotoxic effects with varying IC50 values.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF7 (Breast Cancer) | 3.79 | Significant inhibition |
| NCI-H460 (Lung Cancer) | 12.50 | Moderate inhibition |
| A549 (Lung Cancer) | 42.30 | Moderate inhibition |
In vitro studies have shown that the compound induces apoptosis in cancer cells, which is critical for its anticancer activity.
Neurological Effects
Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly through modulation of serotonin receptors due to the presence of the phenylpiperazine moiety. This interaction could have implications for treating neurological disorders such as depression or anxiety.
The biological activity of 5-Tert-butyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
- Receptor Modulation : It is suggested to modulate receptors associated with neurotransmission and cell proliferation.
- Calcium Signaling : Studies indicate potential modulation of calcium receptors, influencing various cellular processes.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Anticancer Efficacy : A study conducted on MCF7 cells showed that treatment with varying concentrations of the compound resulted in significant apoptosis, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Screening : In a screening assay against common pathogens, the compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
